2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole
Overview
Description
2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole is a complex heterocyclic compound that combines the structural features of both indole and benzimidazole These two moieties are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole typically involves multicomponent reactions. One common method is the reaction of phthalhydrazide with aromatic aldehydes and indoline-2-one under reflux conditions in the presence of a catalyst such as morpholine in methanol . This method is advantageous due to its simplicity, high yields, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but scaled up with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups into the indole or benzimidazole rings.
Scientific Research Applications
2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole involves its interaction with various molecular targets. For instance, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can trigger apoptosis in cancer cells, making it a potential anticancer agent . Additionally, the compound can modulate the activity of enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-indole: Shares the indole moiety but lacks the benzimidazole ring.
1H-benzimidazole: Contains the benzimidazole structure but not the indole moiety.
2-(1H-indol-3-yl)-1H-benzimidazole: Similar structure but with different substitution patterns.
Uniqueness
2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole is unique due to the combination of both indole and benzimidazole moieties, which endows it with a broad spectrum of biological activities. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-2-8-14(9-3-1)20-19(15-10-4-5-11-16(15)22-20)21-23-17-12-6-7-13-18(17)24-21/h1-13,22H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAJUYPACHXHRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353729 | |
Record name | 1H-Benzimidazole, 2-(2-phenyl-1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300572-26-3 | |
Record name | 1H-Benzimidazole, 2-(2-phenyl-1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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